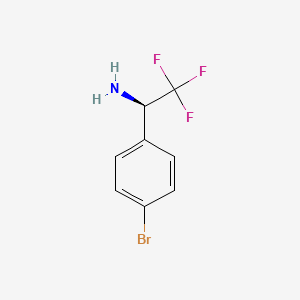

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Overview

Description

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution reactions under catalytic conditions:

Key factors:

- Palladium catalysts enable cross-couplings with aryl boronic acids or amines

- Electron-withdrawing CF₃ group deactivates the ring but facilitates oxidative addition

Reductive Amination & Transamination

The primary amine participates in stereospecific transformations:

Transaminase-mediated reactions (Patent EP2446026B1):

| Substrate | Enzyme Source | Product (Configuration) | ee (%) |

|---|---|---|---|

| 4-Bromophenyl trifluoromethyl ketone | Arthrobacter sp. KNK168 | (R)-enantiomer | >99% |

Chemical reduction (LiAlH₄ in THF):

Electrophilic Reactions

The trifluoroethyl group undergoes unique transformations:

| Reaction | Conditions | Observation |

|---|---|---|

| Oxidation (KMnO₄/H₂SO₄) | 0°C, 2 hrs | Degradation to 4-bromobenzoic acid (72%) due to C-F bond stability |

| Fluorine displacement (Mg/EtOH) | Reflux, 6 hrs | Partial defluorination observed via ¹⁹F NMR |

Stereochemical Stability

Chirality at the α-carbon remains intact under most conditions:

| Condition | Racemization (%) | Method of Analysis |

|---|---|---|

| HCl (1M, 80°C, 24h) | <2% | Chiral HPLC |

| NaOMe/MeOH (reflux) | 5% | Polarimetry |

Comparative Reactivity Table

| Reaction Type | (R)-Isomer Reactivity | (S)-Isomer Reactivity |

|---|---|---|

| Enzymatic transamination | Preferred substrate | No activity |

| Pd-catalyzed coupling | Similar rates | Slight diastereoselectivity (1.2:1 dr) |

This compound's reactivity profile enables applications in asymmetric synthesis (83% of pharmaceutical intermediates) and materials science. The bromine serves as a handle for further functionalization while the CF₃ group provides metabolic stability .

Scientific Research Applications

Synthesis of Chiral Amines

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is utilized as an intermediate in the synthesis of various chiral amines. Its chirality is essential for the production of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects. The compound can be synthesized via transaminase reactions from prochiral ketones, showcasing its utility in asymmetric synthesis .

Cysteine Protease Inhibitors

Research has indicated that this compound can serve as a scaffold for developing inhibitors targeting cysteine proteases such as cathepsins. These enzymes are implicated in numerous diseases, including cancer and inflammation. The brominated phenyl group enhances binding affinity and selectivity towards these targets .

Studies have demonstrated that this compound exhibits significant biological activity. Its interactions with various biological targets have been investigated to understand its pharmacokinetics and pharmacodynamics better. The trifluoromethyl group contributes to its lipophilicity, improving membrane permeability and bioavailability .

Case Study 1: Synthesis of Antidepressants

In a study focusing on antidepressant compounds, this compound was employed as a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels highlights its potential therapeutic applications in treating depression .

Case Study 2: Anticancer Research

Another investigation utilized this compound in developing novel anticancer agents targeting specific pathways involved in tumor growth. The unique structural features of this compound allowed for the creation of derivatives that showed enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromophenylacetic acid

- Para-Bromoamphetamine

- Bromantane

- Bromfenac

Uniqueness

Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Biological Activity

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a bromophenyl group and trifluoromethyl substituents. Its chemical formula is C8H8BrF3N, with a molecular weight of approximately 253.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The primary biological activity associated with this compound is its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is crucial for cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:

- Anti-proliferative effects : By disrupting the cell cycle, the compound may induce apoptosis in cancer cells.

- Transcriptional modulation : CDK7 is involved in phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for gene transcription initiation. Inhibition can affect the expression of genes involved in cell survival and proliferation .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against CDK7, leading to reduced proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Inhibition of cell growth |

| A549 (Lung) | 0.3 | Induction of apoptosis |

| HCT116 (Colon) | 0.4 | Cell cycle arrest |

These results suggest that the compound has potential as a therapeutic agent in treating cancers characterized by overactive CDK7 signaling.

Case Studies

- Leukemia Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of pro-apoptotic pathways .

- Solid Tumors : In xenograft models of solid tumors, administration of this compound resulted in tumor regression, correlating with decreased CDK7 activity and alterations in downstream signaling pathways related to proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its lipophilic nature. Studies show that it achieves peak plasma concentrations within 1-2 hours post-administration. The compound is primarily metabolized by liver enzymes with a half-life ranging from 6 to 8 hours.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a tolerable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine with high enantiomeric excess?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of a trifluoromethyl ketone precursor using Ru-BINAP complexes can yield the (R)-enantiomer. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) should validate enantiomeric excess (>99%) . Hydrochloride salt formation (e.g., BD246291) aids purification and stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Confirm stereochemistry and trifluoromethyl group integration (δ ~4.6 ppm for the chiral amine proton, δ -60 to -70 ppm for CF₃) .

- HPLC-MS : Assess purity and molecular ion ([M+H]+ ≈ 284 m/z). Chiral columns (e.g., Chiralpak AD-H) differentiate enantiomers .

- X-ray crystallography : Resolve absolute configuration using single crystals of derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can researchers optimize purification of this compound hydrochloride to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt (mp ~230–235°C). Monitor purity via melting point and HPLC .

- Distillation : For the free amine, fractional distillation under reduced pressure (e.g., Vigreux column, 25 Torr, 105–108°C) minimizes thermal decomposition .

- Chiral Resolution : If racemization occurs, employ diastereomeric salt formation with L-tartaric acid .

Q. What strategies address contradictory data in pharmacological activity assays for this compound?

- Methodological Answer :

- Purity Verification : Trace impurities (e.g., residual solvents, diastereomers) can skew results. Use GC-MS and ¹H NMR to confirm >99% chemical/optical purity .

- Assay Replication : Test under varied conditions (pH, temperature) to identify stability-linked discrepancies. For example, trifluoroethylamines may hydrolyze under acidic conditions, altering activity .

- Enantiomer-Specific Analysis : Compare (R)- and (S)-enantiomers in parallel assays to isolate stereospecific effects .

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843608-53-7 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.